molecular formula C13H7BrClFO2 B2782031 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde CAS No. 1272148-05-6

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde

Cat. No.: B2782031
CAS No.: 1272148-05-6
M. Wt: 329.55
InChI Key: HLJURVDYXDVHIN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrClFO2 and a molecular weight of 329.55 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a halogenated aromatic aldehyde. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

    Major Products: The major products formed depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.

Comparison with Similar Compounds

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be compared with other similar compounds:

Properties

IUPAC Name

4-bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJURVDYXDVHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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